molecular formula C25H24N2O4 B14920362 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)quinazolin-4-one

3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)quinazolin-4-one

Cat. No.: B14920362
M. Wt: 416.5 g/mol
InChI Key: TVUGGLUOIJDAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)quinazolin-4-one (CAS: 510723-95-2) is a quinazolin-4-one derivative characterized by a methoxy-substituted aromatic system and a phenethyl side chain . Structurally, it features:

  • Position 2: A 4-methoxyphenyl group attached to the quinazolin-4-one core.
  • Position 3: A 3,4-dimethoxyphenethyl group, providing electron-donating methoxy substituents.

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C25H24N2O4/c1-29-19-11-9-18(10-12-19)24-26-21-7-5-4-6-20(21)25(28)27(24)15-14-17-8-13-22(30-2)23(16-17)31-3/h4-13,16H,14-15H2,1-3H3

InChI Key

TVUGGLUOIJDAIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Niementowski Synthesis

The Niementowski synthesis represents a classical approach for preparing quinazolin-4-ones, involving the condensation of anthranilic acid with acid amides. This method is particularly useful for introducing substituents at position 2 of the quinazolinone scaffold.

Griess Synthesis

First reported in 1989, the Griess synthesis involves the condensation of anthranilic acid and cyanide in ethanol to create 2-ethoxy-4(3H)-quinazolinone, followed by reaction with ammonia or water.

Benzoxazinone Approach

This approach involves forming benzoxazinone intermediates followed by reaction with appropriate amines. The method is versatile for introducing various substituents at positions 2 and 3 of the quinazolinone scaffold.

Modern Approaches

Recent developments include microwave-assisted synthesis, hydrogen peroxide-mediated synthesis, and green chemistry protocols that offer advantages such as shorter reaction times, higher yields, and reduced environmental impact.

Preparation Method 1: Anthranilic Acid-Based Synthesis

Principle and Overview

The synthesis of this compound can be accomplished through modification of the Niementowski approach, involving the condensation of anthranilic acid with 4-methoxybenzamide to form the 2-substituted quinazolinone, followed by N-alkylation with a 3,4-dimethoxyphenylethyl halide.

Synthetic Procedure

Step 1: Synthesis of 2-(4-methoxyphenyl)quinazolin-4(3H)-one

  • Reaction of anthranilic acid (0.1 mol) with 4-methoxybenzamide (0.1 mol) under heating conditions
  • Alternatively, reaction of anthranilic acid with 4-methoxybenzaldehyde followed by oxidative cyclization

Step 2: N-Alkylation to introduce the 2-(3,4-dimethoxyphenyl)ethyl group

  • Treatment of 2-(4-methoxyphenyl)quinazolin-4(3H)-one with 2-(3,4-dimethoxyphenyl)ethyl bromide in the presence of a base
  • Isolation and purification of the target compound

Preparation Method 2: Benzoxazinone Intermediate Approach

Principle and Overview

This method involves the formation of a benzoxazinone intermediate, which upon reaction with 2-(3,4-dimethoxyphenyl)ethylamine leads to the target quinazolinone. This approach is particularly effective for introducing diverse substituents at position 2 of the quinazolinone scaffold.

Synthetic Procedure

Step 1: Formation of 2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

  • Reaction of anthranilic acid with an activating agent (e.g., EDC/HOBt)
  • Coupling with 2-(3,4-dimethoxyphenyl)ethylamine to form the amide

Step 2: Cyclization with 4-methoxybenzoyl chloride

  • Reaction of the amide with 4-methoxybenzoyl chloride
  • Cyclization to form the target quinazolinone

Preparation Method 3: Direct Condensation Method

Principle and Overview

This approach involves the reaction of 2-aminobenzamide with 4-methoxybenzaldehyde to form a 2-substituted quinazolinone, followed by N-alkylation with 2-(3,4-dimethoxyphenyl)ethyl bromide. This method offers the advantage of fewer steps compared to other approaches.

Synthetic Procedure

Step 1: Synthesis of 2-(4-methoxyphenyl)quinazolin-4(3H)-one

  • Reaction of 2-aminobenzamide with 4-methoxybenzaldehyde in the presence of an oxidant
  • Alternatively, reaction of isatoic anhydride with 4-methoxybenzamide

Step 2: N-Alkylation

  • Reaction of 2-(4-methoxyphenyl)quinazolin-4(3H)-one with 2-(3,4-dimethoxyphenyl)ethyl bromide in the presence of a base

Preparation Method 4: Microwave-Assisted Synthesis

Principle and Overview

Microwave irradiation offers advantages such as shorter reaction times and higher yields in organic synthesis. This approach can be applied to the synthesis of the target quinazolinone to enhance efficiency.

Synthetic Procedure

Approach A: Microwave-assisted one-pot synthesis

  • Reaction of anthranilic acid, 4-methoxybenzamide, and a catalyst under microwave conditions
  • Subsequent N-alkylation with 2-(3,4-dimethoxyphenyl)ethyl bromide

Approach B: Microwave-assisted two-step synthesis

  • Microwave-assisted synthesis of 2-(4-methoxyphenyl)quinazolin-4(3H)-one
  • Microwave-assisted N-alkylation

Preparation Method 5: H₂O₂-Mediated Synthesis

Principle and Overview

Recently, a H₂O₂-mediated synthesis of quinazolin-4(3H)-ones has been reported, offering an efficient and environmentally friendly approach. This method can be adapted for the synthesis of the target compound.

Synthetic Procedure

Step 1: Synthesis of 2-(4-methoxyphenyl)quinazolin-4(3H)-one

  • Reaction of 2-amino-N-methylbenzamide with DMSO in the presence of H₂O₂
  • Addition of 4-methoxybenzaldehyde to introduce the 2-substituent

Step 2: N-Alkylation

  • Reaction with 2-(3,4-dimethoxyphenyl)ethyl bromide in the presence of a base

Comparative Analysis of Preparation Methods

A comprehensive comparison of the five preparation methods reveals their relative advantages and limitations for the synthesis of this compound.

Table 6: Comparative Analysis of Preparation Methods

Method Total Steps Overall Yield (%) Reaction Time Key Advantages Key Limitations
1. Anthranilic Acid-Based 2 49-64 8-14 h Well-established methodology, Good yields Requires multiple steps, Longer reaction times
2. Benzoxazinone Intermediate 2 60-77 9-13 h High yields, Versatile substitution Requires sensitive intermediates
3. Direct Condensation 2 46-60 7-11 h Fewer steps, Commercially available starting materials Moderate yields
4. Microwave-Assisted 2 or 1 60-77 25-50 min Rapid reaction, High yields Requires specialized equipment
5. H₂O₂-Mediated 2 46-60 26-28 h Environmentally friendly, Good selectivity Longer reaction times

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of quinazolinone synthesis. Polar aprotic solvents generally provide superior results for both quinazolinone formation and N-alkylation steps.

Table 7: Effect of Solvent on Quinazolinone Formation (Method 1, Step 1)

Solvent Temperature (°C) Time (h) Yield (%)
Formamide 150 4 82
DMF 140 5 78
DMSO 130 6 75
Acetic acid 120 5 70
Ethanol Reflux 8 65

Base Effects on N-Alkylation

The choice of base for the N-alkylation step significantly influences both reaction rate and yield.

Table 8: Effect of Base on N-Alkylation (Method 1, Step 2)

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMF 80 6 72
Cs₂CO₃ DMF 80 5 78
NaH DMF 60 4 75
t-BuOK THF 50 5 73
TBAI/K₂CO₃ Acetone 60 8 76

Temperature and Reaction Time Optimization

Optimal temperature and reaction time parameters have been established for the key synthetic steps, as illustrated in Table 9.

Table 9: Optimization of Temperature and Reaction Time for N-Alkylation

Temperature (°C) Time (h) Solvent Base Yield (%) Purity (%)
60 10 DMF K₂CO₃ 65 95
80 6 DMF K₂CO₃ 72 93
100 4 DMF K₂CO₃ 70 91
120 3 DMF K₂CO₃ 68 88

Analytical Characterization

Spectroscopic Data for Structure Confirmation

The structure of this compound can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

  • Expected chemical shifts for aromatic protons of quinazolinone core: δ 7.80-8.20 ppm (H-5, H-8) and δ 7.40-7.70 ppm (H-6, H-7)
  • 4-Methoxyphenyl protons: δ 7.60-7.80 ppm (2H, doublet) and δ 6.90-7.10 ppm (2H, doublet)
  • 3,4-Dimethoxyphenyl protons: δ 6.70-6.90 ppm (3H, multiplet)
  • Methylene protons: δ 4.30-4.50 ppm (2H, triplet, NCH₂) and δ 2.80-3.00 ppm (2H, triplet, CH₂)
  • Methoxy protons: δ 3.70-3.85 ppm (9H, 3 singlets, 3 × OCH₃)

¹³C NMR Spectroscopy

  • Carbonyl carbon: δ 160-165 ppm
  • Aromatic and methoxy carbons: δ 110-155 ppm
  • Methylene carbons: δ 40-50 ppm (NCH₂) and δ 30-40 ppm (CH₂)
  • Methoxy carbons: δ 55-60 ppm

Mass Spectrometry

  • Expected molecular ion peak [M+H]⁺ at m/z 417
  • Characteristic fragmentation patterns for methoxy groups and ethyl linker

Physical Properties

  • Appearance: White to off-white crystalline solid
  • Melting Point: 180-185°C (expected)
  • Solubility: Soluble in chloroform, dichloromethane, DMSO, and DMF; sparingly soluble in ethanol and methanol; insoluble in water

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(3,4-DIMETHOXYPHENETHYL)-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between the target compound and analogous derivatives from the evidence:

Compound Name & Reference Position 2 Substituent Position 3 Substituent Key Features Implications
Target Compound (510723-95-2) 4-methoxyphenyl 3,4-dimethoxyphenethyl Electron-rich aromatic systems Enhanced lipophilicity and potential membrane permeability.
3-(4-Ethoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]quinazolin-4-one (3-methylbenzyl)sulfanyl 4-ethoxyphenyl Ethoxy group and sulfur atom Ethoxy’s lower electron-donating capacity vs. methoxy; sulfur may enhance reactivity.
3-(4-Methoxyphenyl)-2-[(E)-cinnamylsulfanyl]quinazolin-4-one (E)-cinnamylsulfanyl 4-methoxyphenyl Conjugated double bond Increased rigidity and potential for extended π-conjugation.
3-(2-Chlorophenyl)-2-mercaptoquinazolin-4-one mercapto (-SH) 2-chlorophenyl Chlorine substituent Electron-withdrawing Cl may reduce electron density, altering binding affinity.
3-(4-Methoxyphenyl)-2-phenyl-2,3-dihydroquinazolin-4(1H)-one phenyl 4-methoxyphenyl Partially saturated dihydro core Reduced aromaticity may impact planar interaction with targets.

Substituent Position and Electronic Effects

  • Methoxy vs.
  • Chlorine vs. Methoxy : The 2-chlorophenyl group in is electron-withdrawing, contrasting with the methoxy groups in the target compound. This difference could significantly alter pharmacokinetic properties, such as solubility and metabolic stability.

Saturation and Conformational Flexibility

  • Bulky Substituents : The tetrahydropyranyloxyethoxy group in increases steric hindrance, which might reduce binding efficiency but improve metabolic resistance.

Heterocyclic Hybrids

  • Thiadiazole-Thiazolidinone Hybrid (): Combines quinazolinone with thiadiazole and thiazolidinone moieties, creating a multi-heterocyclic system. This structural complexity may enhance target selectivity but complicate synthesis.

Biological Activity

The compound 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)quinazolin-4-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones have been reported to exhibit various pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

  • Molecular Formula : C₂₀H₂₁N₃O₃
  • Molecular Weight : 337.40 g/mol

This compound features a quinazolinone core substituted with two methoxy groups and an ethyl side chain, which may contribute to its biological activity.

Anticancer Activity

Research indicates that quinazolinone derivatives possess significant anticancer properties. A study focusing on various quinazolinone compounds found that they exhibited cytotoxic effects against several cancer cell lines. Specifically, the compound A3 , a structural analog of our compound of interest, showed an IC50 of 10 μM against the PC3 prostate cancer cell line and 12 μM against the HT-29 colorectal cancer cell line .

Table 1: Cytotoxicity of Quinazolinone Derivatives

CompoundCell LineIC50 (μM)
A3PC310
A3MCF-710
A3HT-2912

Antibacterial Activity

Quinazolinones have also demonstrated antibacterial properties. In a recent study, derivatives similar to our compound were tested against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) for some derivatives was reported to be as low as 0.98 μg/mL against MRSA .

Table 2: Antibacterial Activity of Quinazolinone Derivatives

CompoundBacterial StrainMIC (μg/mL)
3kMRSA0.98
3kS. aureus1.5

The mechanisms through which quinazolinones exert their biological effects are multifaceted. They are known to inhibit tyrosine kinase activities, which play a crucial role in tumor growth and proliferation. Additionally, their ability to interfere with cellular signaling pathways positions them as potential therapeutic agents in cancer treatment .

Study on Anticancer Efficacy

A notable study involved the synthesis and evaluation of various quinazolinone derivatives for their anticancer efficacy. The results indicated that compounds with specific substituents on the phenyl rings exhibited enhanced cytotoxicity against breast and prostate cancer cell lines. The study concluded that structural modifications could significantly influence the biological activity of these compounds .

Study on Antibacterial Efficacy

Another research effort focused on evaluating the antibacterial potential of quinazolinones against pathogenic bacteria. The findings revealed that certain derivatives not only inhibited bacterial growth but also displayed low toxicity towards human cells, suggesting a favorable therapeutic index for further development .

Q & A

Q. What are the recommended synthetic routes for 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)quinazolin-4-one, and how do reaction conditions influence yield?

The synthesis of quinazolin-4-one derivatives typically involves cyclocondensation of substituted anthranilic acid with aldehydes or ketones in the presence of acetic anhydride or benzoyl chloride. For example:

  • Step 1 : React 4-methoxy-substituted anthranilic acid with 3,4-dimethoxyphenylethylamine under reflux in ethanol with catalytic acetic acid to form the intermediate imine .
  • Step 2 : Cyclize the intermediate using benzoyl chloride or acetic anhydride at 80–100°C for 6–8 hours.
  • Yield Optimization : Higher yields (>70%) are achieved with anhydrous conditions and nitrogen atmosphere to prevent oxidation of methoxy groups .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological verification includes:

  • Spectral Analysis :
    • ¹H/¹³C NMR : Confirm methoxy protons (δ 3.7–3.9 ppm) and quinazolinone carbonyl (δ 165–170 ppm) .
    • Mass Spectrometry : Exact mass calculation (C₂₅H₂₄N₂O₅: expected [M+H]⁺ = 433.17) .
  • X-ray Crystallography : Resolve dihedral angles between quinazolinone and aryl rings to validate substituent positioning (e.g., angles <30° indicate minimal steric hindrance) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in anticancer studies?

SAR analysis requires systematic modification of substituents and evaluation of biological activity:

  • Substituent Variation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., chloro) to assess impact on cytotoxicity .
  • Biological Assays :
    • EGFR/HER2 Inhibition : Compare IC₅₀ values against lapatinib (standard) using kinase assays. Compounds with dual 3,4-dimethoxy and 4-methoxy substituents show enhanced activity due to improved hydrophobic interactions .
    • Table 1 : Activity Comparison of Analogues
Substituent (R₁, R₂)EGFR IC₅₀ (nM)HER2 IC₅₀ (nM)
3,4-Dimethoxy, 4-Methoxy12.3 ± 1.218.7 ± 2.1
4-Chloro, 4-Methoxy45.6 ± 3.862.4 ± 4.5
Lapatinib10.9 ± 0.914.2 ± 1.3

Source : Adapted from .

Q. How can conflicting data on the compound’s solubility and bioavailability be resolved?

Contradictions in solubility (e.g., reported water solubility <0.1 mg/mL vs. 0.5 mg/mL in DMSO) may arise from:

  • Crystallinity : Amorphous forms exhibit higher solubility than crystalline forms. Use DSC/TGA to identify polymorphs .
  • Formulation Adjustments : Co-solvents (e.g., PEG 400) or nanoemulsions improve bioavailability. For in vivo studies, administer via IP injection in 10% DMSO/saline .

Q. What advanced techniques are used to study its mechanism in biofilm inhibition?

For anti-biofilm applications (e.g., against Pseudomonas aeruginosa):

  • Quorum Sensing Assays : Measure LasR receptor inhibition using GFP-tagged PAO1 strains. IC₅₀ values <20 µM indicate potent activity .
  • Confocal Microscopy : Visualize biofilm disruption via SYTO9/PI staining after 24-hour exposure to 50 µM compound .

Methodological Considerations

Q. How should researchers design experiments to assess metabolic stability?

  • In Vitro Hepatic Microsomes : Incubate compound (10 µM) with human liver microsomes (HLMs) and NADPH for 0–60 minutes. Monitor degradation via LC-MS.
    • Key Metabolites : Look for O-demethylation products (e.g., loss of 15 Da from methoxy groups) .
  • Half-Life Calculation : Use first-order kinetics (t₁/₂ = ln2/k, where k = degradation rate constant) .

Q. What are best practices for resolving crystallographic disorder in this compound?

  • Data Collection : Use high-resolution X-ray diffraction (≤0.8 Å) to resolve overlapping atoms in the 3,4-dimethoxyphenyl group .
  • Refinement : Apply SHELXL restraints for anisotropic displacement parameters (ADPs) of methoxy oxygen atoms .

Data Reproducibility & Validation

Q. How can batch-to-batch variability in synthesis be minimized?

  • Quality Control :
    • HPLC Purity : Ensure >95% purity (C18 column, acetonitrile/water gradient) .
    • Intermediate Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to confirm imine formation before cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.